Found 16 products searching for
"
85-73-4
" Best Match-
Phthalylsulfathiazole
In Stock- CAS RN:
- 85-73-4
- Formula:
- C17H13N3O5S2
- InChIKey:
- PBMSWVPMRUJMPE-UHFFFAOYSA-N
-
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
In Stock- CAS RN:
- 685-73-4
- Formula:
- C6H10O7
- InChIKey:
- IAJILQKETJEXLJ-RSJOWCBRSA-N
-
4-Benzyl-1,2-diphenylpyrazolidine-3,5-dione
- CAS RN:
- 26485-73-4
- Formula:
- C22H18N2O2
- InChIKey:
- GSTJUQAYAGGXPJ-UHFFFAOYSA-N
-
2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl-
Usually In Stock- CAS RN:
- 18385-73-4
- Formula:
- C10H12O2
- InChIKey:
- IOWHBWAURDUJKJ-UHFFFAOYSA-N
-
Cyclooctene, 5,6-episulfide
- CAS RN:
- 13785-73-4
- Formula:
- C8H12S
- InChIKey:
- FWVKDFMTBJUULG-UHFFFAOYSA-N
-
3-Methylisoquinolin-7-ol
In Stock- CAS RN:
- 63485-73-4
- Formula:
- C10H9NO
- InChIKey:
- UWFGJQKHZPXWKV-UHFFFAOYSA-N
-
-
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-one
In Stock- CAS RN:
- 898785-73-4
- Formula:
- C13H18ClNO
- InChIKey:
- GVGVMSYRTIOYHW-UHFFFAOYSA-N
-
4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
In Stock- CAS RN:
- 929285-73-4
- Formula:
- C16H11Cl2N3
- InChIKey:
- YMFBXMPAGIFJMN-UHFFFAOYSA-N
-
9-(4'-Bromo-4-biphenylyl)-9H-carbazole
In Stock- CAS RN:
- 212385-73-4
- Formula:
- C24H16BrN
- InChIKey:
- OGENPBMBOLTWLZ-UHFFFAOYSA-N
-
4-(3-Butylureido)-2-methylbenzenesulfonylchloride
Usually In Stock- CAS RN:
- 678185-73-4
- Formula:
- C12H17ClN2O3S
- InChIKey:
- SQAXKSRGKWAYEX-UHFFFAOYSA-N
-
4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL
In Stock- CAS RN:
- 1187385-73-4
- Formula:
- C12H13ClO
- InChIKey:
- KLSFKKMBWWUESP-UHFFFAOYSA-N
-
1,5-bis(6-chloropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Usually In Stock- CAS RN:
- 1394685-73-4
- Formula:
- C22H18Cl2N4O2
- InChIKey:
- YELLVGFEYLRQAA-UHFFFAOYSA-N
-
4-Bromo-1-(isopentyloxy)-2-methylbenzene
In Stock- CAS RN:
- 1409185-73-4
- Formula:
- C12H17BrO
- InChIKey:
- KHTHAIXJOKEJSN-UHFFFAOYSA-N
-
N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine
Usually In Stock- CAS RN:
- 2379985-73-4
- Formula:
- C14H14N4O2
- InChIKey:
- ILWKHVUAJDUISO-UHFFFAOYSA-N